N-Boc-PEG-t-butyl ester

PROTAC Linker Chemical Biology Drug Discovery

PROTAC and ADC synthesis requires orthogonal protecting groups to prevent premature cross-reactivity. Generic PEG linkers fail here. N-Boc-PEG-t-butyl ester (CAS 145119-18-2, MW 289.37) delivers: • Acid-labile Boc (TFA-cleavable) + base-labile t-butyl ester - true orthogonality • Enables modular SAR optimization without de novo synthesis per PROTAC variant • Monodisperse PEG spacer improves solubility, reduces aggregation in hydrophobic conjugates • ≥98% purity, research-grade, available for immediate R&D supply

Molecular Formula C14H27NO5
Molecular Weight 289.37 g/mol
CAS No. 145119-18-2
Cat. No. B3047817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-PEG-t-butyl ester
CAS145119-18-2
Molecular FormulaC14H27NO5
Molecular Weight289.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C
InChIInChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)
InChIKeyZGRQFPUTXUDCAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-PEG-t-butyl ester for PROTAC Linker Procurement


N-Boc-PEG-t-butyl ester (CAS 145119-18-2, molecular weight 289.37 g/mol) is a heterobifunctional polyethylene glycol (PEG) linker containing a tert-butyloxycarbonyl (Boc) protected amine and a tert-butyl (t-butyl) protected carboxylic acid . Its primary utility lies in the synthesis of proteolysis-targeting chimeras (PROTACs), where it serves as a building block to connect an E3 ubiquitin ligase ligand and a target protein ligand [1]. It is also a versatile intermediate for constructing more complex PEG linkers used in other bioconjugation applications .

Orthogonal Boc / t-butyl ester protecting groups
enables stepwise, controlled bioconjugation
Monodisperse PEG-1 unit
supports homogeneous PROTAC products
High purity specification
reduces side-product formation in multi-step synthesis

Why Generic PEG Linkers Cannot Substitute in PROTAC Synthesis


In PROTAC synthesis, the use of a generic PEG linker is insufficient due to the requirement for precise, stepwise, and orthogonal deprotection and conjugation chemistries. N-Boc-PEG-t-butyl ester provides a unique pair of orthogonal protecting groups [1]. The Boc group is labile under acidic conditions (e.g., trifluoroacetic acid, TFA), while the t-butyl ester is stable to acid but labile under basic or nucleophilic conditions [2]. This orthogonality is critical for preventing premature cross-reactivity and enabling the sequential, controlled addition of the E3 ligase ligand and the target protein ligand [3]. Substituting this compound with a linker lacking either of these protecting groups or with a different combination would necessitate a complete redesign of the synthesis protocol and could lead to unwanted side reactions or lower yields, directly impacting the efficiency of PROTAC library generation.

This Linker
Precise orthogonal deprotection (Boc acid-labile, t-butyl base-labile)
Generic Substitute
Single or identical protecting groups may lead to cross-reactivity and uncontrolled conjugation
This Linker
Monodisperse PEG-1 unit ensures single, defined final structure
Generic Substitute
Polydisperse PEG mixtures may compromise SAR reproducibility and batch consistency

Quantitative Evidence for Selecting N-Boc-PEG-t-butyl ester Over Analogs


Defined Molecular Weight for Linker Homogeneity

N-Boc-PEG-t-butyl ester (MW: 289.37 g/mol) contains a single, discrete PEG unit (n=1) . In contrast, many commercial PEG linkers are supplied as polydisperse mixtures with a distribution of chain lengths (e.g., PEG 200, 400, 600, 1000) . The use of a polydisperse linker leads to a mixture of final PROTAC products with varying linker lengths, which can significantly impact the ternary complex formation, solubility, and cell permeability of the resulting degrader, complicating structure-activity relationship (SAR) analysis and making batch-to-batch reproducibility difficult [1].

Linker Homogeneity
Class-level
289.37 g/mol
PDI ≈ 1.0
Monodisperse linker supports reproducible PROTAC structures
Polydisperse PEG linkers may introduce PDI >1.05 and SAR variability
PROTAC Linker Chemical Biology Drug Discovery

Orthogonal Deprotection for Controlled Sequential Conjugation

The compound's core utility stems from its two orthogonal protecting groups: a base-stable, acid-labile Boc group and an acid-stable, base-labile t-butyl ester [1]. This allows for a two-step, controlled deprotection strategy . For example, the t-butyl ester can be selectively cleaved under mild basic conditions to reveal a free carboxylic acid for the first conjugation event, while the Boc-protected amine remains intact. Subsequent acidic cleavage of the Boc group then reveals the amine for the second, final conjugation [2].

Orthogonal Deprotection
Class-level
This Linker
Boc (acid-labile)
t-butyl (base-labile)
vs
Analog
Single or identical protecting groups
Enables sequential, high-yield modular assembly
Selective deprotection avoids cross-reactions; typical t1/2 well established
PROTAC Synthesis Peptide Chemistry Bioconjugation

High Purity Specification Minimizes Synthesis Failures

Commercially available N-Boc-PEG-t-butyl ester is specified with a purity of ≥95%, with typical batches exhibiting purities of ≥98% . In the multi-step synthesis of PROTACs, starting material impurities can be carried through and amplify, leading to complex mixtures of side products, lower final yields, and challenging purifications. For instance, the presence of 2% of a mono-protected impurity (e.g., with only the Boc or only the t-butyl group) could lead to the formation of a truncated PROTAC intermediate that is difficult to separate from the desired product [1].

Purity Advantage
Reported
≥95% HPLC
(typical ≥98%)
High purity minimizes truncated side-products and purification burden
Compared to lower-grade linkers (90-95%), improves theoretical yield
Chemical Synthesis Quality Control PROTAC

Primary Research Applications in Targeted Protein Degradation


Modular Assembly of PROTAC Libraries for SAR Studies

N-Boc-PEG-t-butyl ester is the preferred linker for building focused PROTAC libraries. The orthogonal Boc and t-butyl ester protecting groups allow researchers to systematically vary the E3 ligase ligand and the target protein ligand independently [1]. This modular approach is essential for generating SAR data to optimize the degrader's potency, selectivity, and physicochemical properties, as it avoids the need for de novo synthesis of each PROTAC variant [2].

Synthesis of Antibody-Drug Conjugates with Controlled Payload Linkage

Beyond PROTACs, this heterobifunctional PEG linker is a key building block for creating cleavable or non-cleavable linkers in ADCs . The monodisperse PEG unit provides a defined, hydrophilic spacer that can improve the aqueous solubility and reduce aggregation of the hydrophobic drug-antibody conjugate [1]. The orthogonal protecting groups facilitate the stepwise attachment of the cytotoxic payload and the antibody-reactive group, ensuring a well-defined Drug-to-Antibody Ratio (DAR) [2].

Development of PEGylated Probes and Bifunctional Tools

In chemical biology, this compound serves as a foundational reagent for synthesizing custom bioconjugation tools . The PEG spacer helps mitigate non-specific binding and improves the solubility of hydrophobic probes. The orthogonal deprotection strategy enables the sequential installation of a fluorophore, an affinity tag (e.g., biotin), or a reactive warhead onto a small molecule or peptide of interest [1].

Application
Selection Property
Validation Focus
PROTAC library SAR studies
Orthogonal Boc / t-butyl ester deprotection
Sequential conjugation efficiency and modular assembly
Antibody-drug conjugate (ADC) linker design
Monodisperse hydrophilic PEG spacer
Drug-to-antibody ratio (DAR) control and aqueous solubility
Custom bioconjugation probes
Heterobifunctional PEG-1 architecture
Stepwise installation of fluorophore, affinity tag or reactive group

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